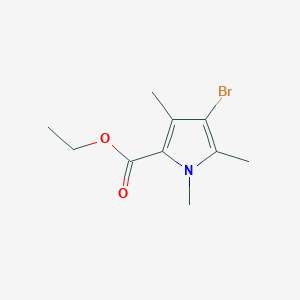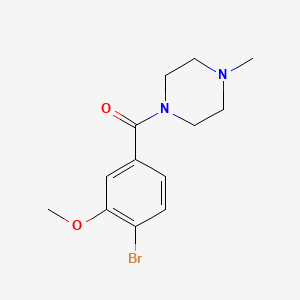
(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
While the exact molecular structure of “(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is not directly available, related compounds have been analyzed . For instance, the compound “4-bromo-3-(4-methylpiperazin-1-yl)phenol” has a molecular weight of 271.16 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Techniques
The compound and its analogs have been synthesized through various chemical reactions, aiming to explore their biological activities. For instance, novel triazole analogues of piperazine, including variations with bromophenol moieties, have been developed to evaluate their antibacterial activity against pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae, showing significant bacterial growth inhibition (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
Derivatives of the compound have demonstrated effective antioxidant power, comparing favorably with standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol. This suggests their potential use in preventing oxidative stress-related damages (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antifungal and Antimicrobial Effects
Research into novel derivatives of (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has revealed promising antifungal activity, highlighting the potential for developing new antimicrobial agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Potential Drug Development
Carbonic Anhydrase Inhibition
Some derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. This suggests their potential application in treating conditions like glaucoma, epilepsy, and osteoporosis by inhibiting tubulin polymerization and inducing cell cycle arrest (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Anticancer Properties
Several analogues have shown excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as novel anticancer agents. Their mechanism involves the inhibition of tumor cell growth through G2/M phase cell cycle blockade, offering a promising direction for cancer treatment research (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Propiedades
IUPAC Name |
(4-bromo-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWIJWBPXZMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



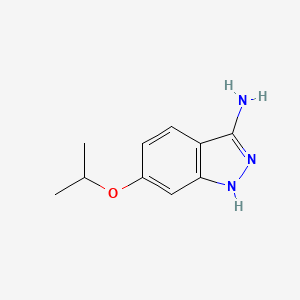
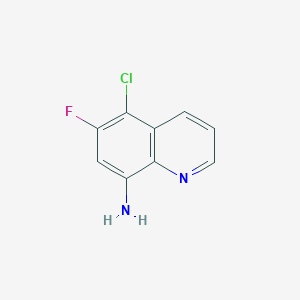
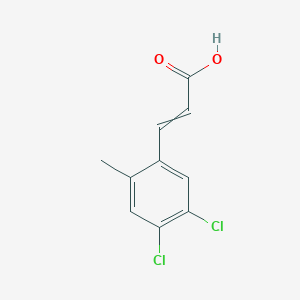
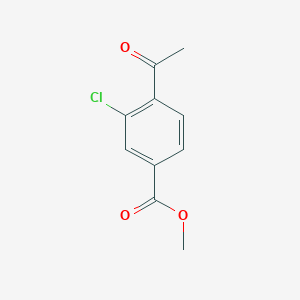
![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)
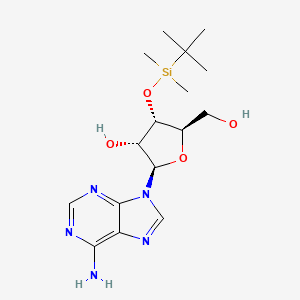
![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)
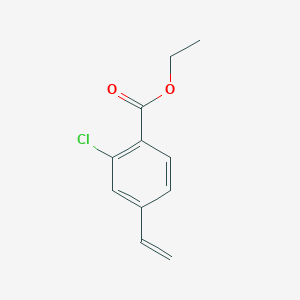
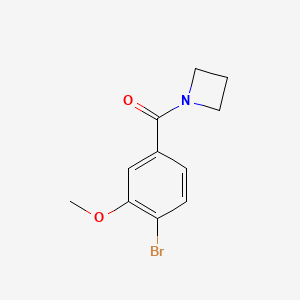
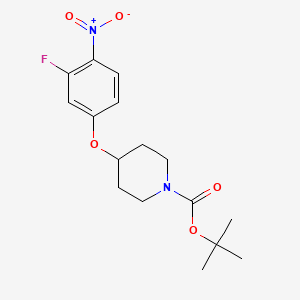
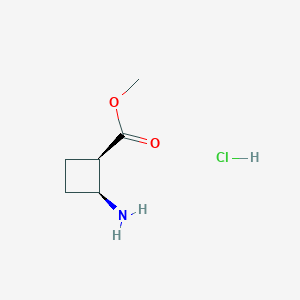
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
